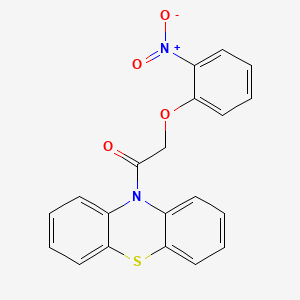
10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine is an organic compound that belongs to the phenothiazine class of compounds. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. The compound features a phenothiazine core with a 2-nitrophenoxyacetyl substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine typically involves the following steps:
Nitration of Phenylacetic Acid: The initial step involves the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid.
Formation of 2-Nitrophenoxyacetic Acid: The 2-nitrophenylacetic acid is then reacted with phenol to form 2-nitrophenoxyacetic acid.
Acylation of Phenothiazine: Finally, the 2-nitrophenoxyacetic acid is used to acylate phenothiazine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Cyclization: Polyphosphoric acid (PPA) or Lewis acids are often used.
Major Products
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or sulfonated derivatives.
Cyclization: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding and electrostatic interactions . The phenothiazine core can intercalate with DNA or interact with cell membranes, affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Used in organic synthesis and has similar functional groups.
2-Nitrophenylacetic Acid: Shares the nitro and phenylacetic acid moieties.
Uniqueness
10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine is unique due to its combination of a phenothiazine core with a 2-nitrophenoxyacetyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
41648-56-0 |
|---|---|
Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C20H14N2O4S/c23-20(13-26-17-10-4-1-7-14(17)22(24)25)21-15-8-2-5-11-18(15)27-19-12-6-3-9-16(19)21/h1-12H,13H2 |
InChI Key |
SOXKZEAFCSJGQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzylsulfanyl)-N'-[(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]acetohydrazide](/img/structure/B11660654.png)


![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11660662.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11660665.png)

![3-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B11660681.png)

![3-(4-fluorophenyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11660691.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11660694.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11660706.png)
![Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11660715.png)
![Propan-2-yl 4-(4-bromophenyl)-2-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11660732.png)
